3-Acetyl-5-ethyldihydrofuran-2(3H)-one
Description
Properties
CAS No. |
3620-19-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-acetyl-5-ethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-6-4-7(5(2)9)8(10)11-6/h6-7H,3-4H2,1-2H3 |
InChI Key |
KRCFMTREVNAMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)O1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol or water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Halogenated furanones, amine derivatives
Scientific Research Applications
3-Acetyl-5-ethyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of flavor and fragrance compounds due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. Additionally, its ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among similar dihydrofuranones include:
- Substituent Position : The target compound has substituents at both positions 3 and 5, whereas others (e.g., 5-Ethyldihydrofuran-2(3H)-one) feature single substitutions.
- Functional Groups : Acetyl (ketone), ethyl (alkyl), hydroxymethyl (alcohol), and dichloro (halogen) groups significantly alter reactivity and physical properties.
Table 1: Structural Comparison of Selected Dihydrofuranones
Reactivity and Physicochemical Properties
- This compound: The acetyl group increases electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic addition. The ethyl group enhances solubility in nonpolar solvents .
- 5-Ethyldihydrofuran-2(3H)-one : Lacks the acetyl group, resulting in lower reactivity but higher volatility (lower molecular weight) .
- 5-(Hydroxymethyl)dihydrofuran-2(3H)-one : The hydroxymethyl group enables hydrogen bonding, increasing water solubility compared to alkyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Acetyl-5-ethyldihydrofuran-2(3H)-one, and how are reaction conditions optimized?
- Methodology : Cyclization of acetylated precursors under acidic or thermal conditions is commonly employed. For example, hypervalent iodine-mediated lactonization of substituted alkenoic acids (e.g., 4-arylpent-4-enoic acids) can yield structurally analogous dihydrofuranones. Reaction optimization involves adjusting temperature (50–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst loading (e.g., PhI(OAc)₂). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How is the stereochemistry of this compound resolved during synthesis?
- Methodology : Chiral chromatography (e.g., using amylose- or cellulose-based columns) or crystallization with enantiopure resolving agents can isolate specific stereoisomers. For example, (3S,5S)- and (3R,5R)-configurations are confirmed via X-ray crystallography using SHELXL for refinement .
Q. What spectroscopic techniques are prioritized for structural characterization?
- Methodology :
- 1H/13C NMR : Record in CDCl₃ with a 400 MHz spectrometer, using TMS as an internal standard. Key signals include the acetyl group (δ ~2.1–2.3 ppm, singlet) and dihydrofuranone ring protons (δ ~4.0–5.5 ppm).
- IR : Identify lactone carbonyl stretches (~1740–1770 cm⁻¹) and acetyl C=O (~1680–1700 cm⁻¹).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural configurations?
- Methodology : Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) is used to unambiguously assign stereochemistry. For example, the cis-configuration of this compound was confirmed via C–H⋯O hydrogen bonding and torsion angle analysis. Discrepancies in literature data are resolved by comparing experimental vs. calculated powder XRD patterns .
Q. What strategies are effective for analyzing the compound’s reactivity in multi-step syntheses?
- Methodology :
- Kinetic Studies : Monitor acetyl group acylation or ring-opening reactions via in situ NMR or HPLC.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. For example, the acetyl carbonyl is more reactive than the lactone carbonyl due to lower electron density .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 5-methyl or 5-aryl derivatives) and test against enzyme targets (e.g., cyclooxygenase or kinases).
- Docking Simulations : Use AutoDock Vina to model interactions with active sites. Thiazole-fused analogs (e.g., from ) show enhanced binding due to π-π stacking with aromatic residues .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodology :
- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24 hours, followed by LC-MS to quantify degradation.
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodology :
- Reproducibility Checks : Verify solvent purity, inert atmosphere (N₂/Ar), and moisture control.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or over-acetylation).
- Catalyst Screening : Compare yields with alternative catalysts (e.g., BF₃·Et₂O vs. TsOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
